molecular formula C13H22N2O B2690220 2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide CAS No. 1808891-36-2

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide

Cat. No.: B2690220
CAS No.: 1808891-36-2
M. Wt: 222.332
InChI Key: XRDKHCJIOMNLFH-UHFFFAOYSA-N
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Description

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide is a compound that belongs to the class of propargylamines Propargylamines are known for their versatile applications in pharmaceuticals and biological research due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide typically involves the reaction of propargylamine derivatives with appropriate acylating agents. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst . This method is favored for its efficiency and the ability to produce high yields under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of solvent-free conditions and green chemistry principles is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propargylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted propargylamines.

Scientific Research Applications

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit monoamine oxidase enzymes and its potential neuroprotective effects make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2-[methyl(prop-2-ynyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-9-15(3)10-13(16)14-12-8-6-5-7-11(12)2/h1,11-12H,5-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKHCJIOMNLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CN(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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